

# Automated High-Pressure Liquid Chromatography Assay for Robenidine Hydrochloride

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Compound of Interest		
Compound Name:	Robenidine hydrochloride	
Cat. No.:	B1532824	Get Quote

**Application Note and Protocol** 

This document provides a detailed protocol for the quantitative analysis of **Robenidine hydrochloride** in technical materials and animal feed premixes using an automated HighPressure Liquid Chromatography (HPLC) system. This method is rapid, specific, and capable
of distinguishing the intact drug from its degradation products.[1][2][3]

## **Principle**

This method utilizes reversed-phase HPLC to separate **Robenidine hydrochloride** from its chemical precursors and potential degradation products.[1][2][3] The separation is achieved using a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with a phosphoric acid modifier.[4] Detection is performed using a UV detector at 317 nm.[5] The system can be configured for manual sample preparation with automated injection or a fully automated system that includes sample extraction, dilution, filtration, and injection.[1][2][3]

## **Instrumentation and Reagents**

#### 2.1 Instrumentation

- High-Pressure Liquid Chromatography (HPLC) system equipped with:
  - Autosampler



- Quaternary or Binary pump
- Column oven
- UV-Vis Detector
- Analytical column: C18 reverse phase column (e.g., Purosphere ODS)[5]
- Data acquisition and processing software
- Analytical balance
- Vortex mixer
- Centrifuge
- Syringe filters (0.45 μm)
- For fully automated sample handling: A system capable of sequential extraction, dilution, filtration, and injection.[1][2][3]

#### 2.2 Reagents

- Robenidine hydrochloride reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade or Milli-Q)
- Phosphoric acid (or Formic acid for MS-compatible applications)[4]
- Dichloromethane (for extraction from feedstuffs)[6][7][8]
- Ethyl acetate (for extraction from feedstuffs)[6][7][8]

## **Chromatographic Conditions**



A summary of the recommended HPLC conditions is provided in the table below.

Parameter	Condition
Column	C18 reverse phase
Mobile Phase	Acetonitrile and water with phosphoric acid.[4] A specific example is a 70:30 (v/v) mixture of methanol and water, acidified with 0.1% trifluoroacetic acid.[5]
Flow Rate	1.0 mL/min
Column Temperature	35 °C
Detection Wavelength	317 nm[5]
Injection Volume	10 μL

## **Standard and Sample Preparation**

#### 4.1. Standard Solution Preparation

- Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of Robenidine hydrochloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample concentration range.

#### 4.2. Sample Preparation

Two primary methods for sample preparation are described below: one for technical material and another for feed premixes.

#### 4.2.1. Technical Material

 Accurately weigh an amount of the technical material equivalent to approximately 100 mg of Robenidine hydrochloride.



- Transfer the weighed material to a 100 mL volumetric flask.
- Add approximately 75 mL of methanol and sonicate for 15 minutes to dissolve.
- Allow the solution to cool to room temperature and then dilute to the mark with methanol.
- Filter a portion of the solution through a 0.45 μm syringe filter into an HPLC vial.

#### 4.2.2. Feed Premix

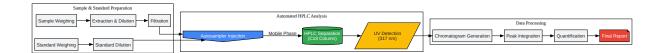
- Weigh an amount of the feed premix equivalent to 200 mg of Robenidine hydrochloride.[2]
- Transfer to a 200 mL low actinic glass volumetric flask with 150 mL of methanol.
- Shake on a mechanical shaker for 5 minutes to dissolve the Robenidine.[2]
- Dilute to volume with methanol and mix well.[2]
- Filter a portion of this solution through Whatman No. 541 paper, discarding the first 20 mL.[2]
- Transfer 10.0 mL of this filtered solution to a 100 mL low actinic glass volumetric flask and dilute to volume with the mobile phase.[2]
- Filter the final solution through a 0.45 μm syringe filter into an HPLC vial.

An alternative extraction for feedstuffs involves using a dichloromethane-ethyl acetate mixture. [6][7][8]

## **Experimental Workflow**

The overall workflow for the automated HPLC analysis of **Robenidine hydrochloride** is depicted in the following diagram.





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Caption: Workflow for Robenidine HCl analysis.

## **Data Analysis and Performance**

The concentration of **Robenidine hydrochloride** in the samples is determined by comparing the peak area of the analyte in the sample chromatogram with the peak areas of the standards from the calibration curve.

#### Performance Characteristics:

- Analysis Rate: The automated system is capable of analyzing approximately 10 samples per hour.[1][2][3]
- Precision: The method has demonstrated a relative standard deviation of 1.13%.[1][2][3]
- Limit of Detection (LOD): A lower limit of detection of 0.4 μg/ml has been reported for a similar HPLC method.[9]
- Recovery: Recoveries ranging from 85% to 95% have been achieved for the determination of robenidine in animal food products.[5]

The following table summarizes the quantitative data associated with this method.



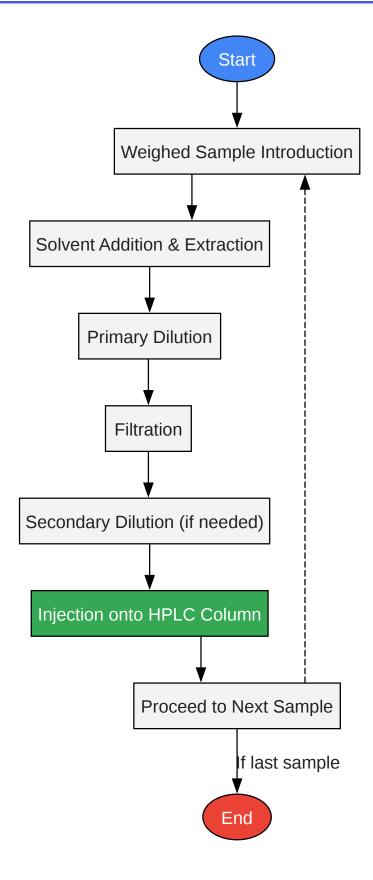
Parameter	Value	Reference
Analysis Rate	10 samples/hour	[1][2][3]
Relative Standard Deviation	1.13%	[1][2][3]
Limit of Detection	0.4 μg/mL	[9]
Recovery	85 - 95%	[5]
Limit of Quantitation (DAD UV)	0.1 mg/kg	[5]
Limit of Quantitation (MS)	0.02 mg/kg	[5]

## **Fully Automated Sample Handling**

For high-throughput analysis, a fully automated system can be employed. In this setup, weighed samples are sequentially extracted, diluted, filtered, and then injected onto the HPLC column.[1][2][3] This level of automation significantly reduces manual labor and improves sample throughput.

The logical flow for a fully automated system is outlined in the diagram below.





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Caption: Automated sample handling workflow.



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